molecular formula C21H32N4O5S B2852358 N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 898444-57-0

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2852358
CAS No.: 898444-57-0
M. Wt: 452.57
InChI Key: LLQSXTAYCYUPBM-UHFFFAOYSA-N
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Description

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a piperidine ring, and a phenylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride and 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, altering their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O5S/c26-20(21(27)23-11-13-24-14-16-30-17-15-24)22-10-9-18-6-4-5-12-25(18)31(28,29)19-7-2-1-3-8-19/h1-3,7-8,18H,4-6,9-17H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQSXTAYCYUPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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